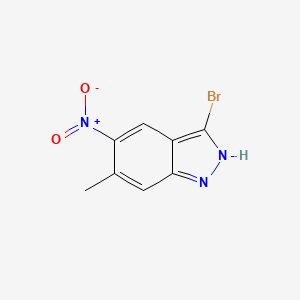

3-Bromo-6-metil-5-nitro-1H-indazol

Descripción general

Descripción

3-Bromo-6-methyl-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Aplicaciones Científicas De Investigación

3-Bromo-6-methyl-5-nitro-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mecanismo De Acción

Mode of Action:

The inhibition, regulation, and/or modulation of certain kinases play a role in treating diseases. For instance:

- CHK1 and CHK2 Kinases : These kinases are involved in cell cycle regulation and DNA damage response. Modulating their activity can impact cancer treatment .

- Human Serum and Glucocorticoid Dependent Kinase (h-sgk) : This kinase is implicated in various cellular processes. Interactions with 3-Bromo-6-methyl-5-nitro-1H-indazole may influence diseases related to h-sgk .

Análisis Bioquímico

Biochemical Properties

3-Bromo-6-methyl-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with key biomolecules makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of 3-Bromo-6-methyl-5-nitro-1H-indazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes. These cellular effects highlight the potential of 3-Bromo-6-methyl-5-nitro-1H-indazole as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-6-methyl-5-nitro-1H-indazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, 3-Bromo-6-methyl-5-nitro-1H-indazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-6-methyl-5-nitro-1H-indazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 3-Bromo-6-methyl-5-nitro-1H-indazole can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation.

Metabolic Pathways

3-Bromo-6-methyl-5-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy metabolism.

Transport and Distribution

The transport and distribution of 3-Bromo-6-methyl-5-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with ATP-binding cassette (ABC) transporters, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins, such as albumin, can influence its distribution and localization within tissues. The accumulation of 3-Bromo-6-methyl-5-nitro-1H-indazole in specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of 3-Bromo-6-methyl-5-nitro-1H-indazole plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments or organelles. The localization of 3-Bromo-6-methyl-5-nitro-1H-indazole within subcellular structures can influence its efficacy and specificity in modulating cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole typically involves the nitration of 6-methyl-1H-indazole followed by bromination. One common method involves the nitration of 6-methyl-1H-indazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position .

Industrial Production Methods

Industrial production methods for 3-Bromo-6-methyl-5-nitro-1H-indazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Reduction: The major product is 3-amino-6-methyl-5-nitro-1H-indazole.

Oxidation: Products include 3-bromo-6-methyl-5-nitro-1H-indazole-4-carboxylic acid or aldehyde derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-5-methyl-6-nitro-1H-indazole

- 6-Bromo-3-nitro-1H-indazole-4-carboxylate

- 5-Bromo-1H-indazole-3-carboxamide derivatives

Uniqueness

3-Bromo-6-methyl-5-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Bromo-6-methyl-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

3-Bromo-6-methyl-5-nitro-1H-indazole has a molecular formula of C_8H_8BrN_3O_2, with a molecular weight of approximately 256.06 g/mol. The compound features a bromine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position of the indazole ring. The synthesis typically involves bromination of the corresponding indazole precursor, followed by nitration to introduce the nitro group.

The biological activity of 3-Bromo-6-methyl-5-nitro-1H-indazole is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components. This mechanism may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Target Interactions

- Fibroblast Growth Factor Receptor (FGFR) : Similar compounds have shown inhibition of FGFRs, which are crucial in cellular processes such as proliferation and differentiation. Inhibition of these receptors can lead to reduced cancer cell viability.

- Enzyme Inhibition : Preliminary studies suggest that 3-Bromo-6-methyl-5-nitro-1H-indazole may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and survival.

Anticancer Properties

Research has indicated that derivatives of indazole, including 3-Bromo-6-methyl-5-nitro-1H-indazole, exhibit significant anticancer properties. For example, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Bromo-6-methyl-5-nitro-1H-indazole | Breast Cancer | 15.2 | Induces apoptosis via caspase activation |

| Related Indazole Derivative | Lung Cancer | 10.5 | Inhibits FGFR signaling |

Antimicrobial Activity

Indazoles have also been explored for their antimicrobial properties. Studies have shown that certain derivatives possess activity against various pathogens, including bacteria and fungi. The presence of the nitro group is often linked to enhanced antimicrobial efficacy due to its ability to disrupt microbial cellular functions .

Case Studies

- Antileishmanial Activity : A study evaluated the antileishmanial effects of similar indazole derivatives using an MTT assay, reporting significant growth inhibition of Leishmania major. Molecular docking studies indicated stable binding interactions with the trypanothione reductase enzyme, suggesting potential therapeutic applications against leishmaniasis .

- In Vivo Studies : Animal models treated with indazole derivatives showed reduced tumor sizes compared to control groups, supporting their potential as anticancer agents. Further investigations are needed to elucidate the exact pathways affected by these compounds in vivo .

Propiedades

IUPAC Name |

3-bromo-6-methyl-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOGUISZUYCHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646664 | |

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-58-7 | |

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.